chemical properties and structure of 3-Bromo-5-hydroxyphenylboronic acid
chemical properties and structure of 3-Bromo-5-hydroxyphenylboronic acid
This technical guide provides an in-depth analysis of 3-Bromo-5-hydroxyphenylboronic acid , a trifunctional scaffold critical to modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.
A Versatile "Linchpin" Scaffold for Medicinal Chemistry
Executive Summary
3-Bromo-5-hydroxyphenylboronic acid (CAS: 1218789-50-4) is a high-value bifunctional building block. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: a boronic acid (nucleophile for cross-coupling), an aryl bromide (electrophile for subsequent coupling), and a phenol (handle for etherification/linker attachment). This "linchpin" character allows it to serve as a central hub in the synthesis of complex biaryls and heterocycles, making it indispensable in the development of protein degraders (PROTACs) and kinase inhibitors.
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (3-Bromo-5-hydroxyphenyl)boronic acid |
| CAS Number | 1218789-50-4 (Free Acid); 2096341-66-9 (Alternative/Salt forms) |
| SMILES | Oc1cc(Br)cc(B(O)O)c1 |
| Molecular Formula | C₆H₆BBrO₃ |
| Molecular Weight | 216.82 g/mol |
Structural Geometry & Electronic Profile
The molecule adopts a planar geometry typical of arylboronic acids.
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Electronic Effects: The bromine atom at the meta position exerts an inductive electron-withdrawing effect (-I), which slightly increases the acidity of both the boronic acid and the phenol compared to unsubstituted phenylboronic acid.
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Steric Environment: The 1,3,5-substitution pattern (meta-substitution) ensures that the functional groups are sterically unencumbered, allowing for independent functionalization without significant steric clash.
Physicochemical Profile
Solubility & Stability
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Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol). Solubility in water is limited but increases significantly at pH > 8.5 due to ionization.
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Boroxine Formation: Like most boronic acids, this compound exists in equilibrium with its cyclic anhydride (boroxine) form upon dehydration. This transformation is reversible; adding water or treating with aqueous base regenerates the monomeric acid.
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Storage Note: Store under inert atmosphere at 2-8°C to prevent uncontrolled dehydration or protodeboronation.
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Acid-Base Properties (pKa)
Understanding the ionization state is critical for extraction and coupling protocols.
| Functional Group | Approx. pKa | Implication for Protocols |
| Boronic Acid (-B(OH)₂) | ~8.2 - 8.5 | Lower than PhB(OH)₂ (8.8) due to Br electron withdrawal.[1] Forms tetrahedral boronate anion [Ar-B(OH)₃]⁻ at basic pH, essential for transmetallation. |
| Phenol (-OH) | ~9.3 - 9.6 | Slightly more acidic than phenol (10.0). Can be selectively deprotonated with weak bases (e.g., K₂CO₃) for alkylation. |
Synthesis of the Compound
The industrial synthesis typically employs a Lithium-Halogen Exchange strategy, ensuring regioselectivity. The most robust route proceeds from 1,3-dibromo-5-methoxybenzene to avoid protecting group incompatibility with the acidic phenol.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Commercial synthesis route via Lithium-Halogen exchange followed by demethylation.
Detailed Protocol (Route A)
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Lithiation: 1,3-Dibromo-5-methoxybenzene is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium (1.05 equiv) is added dropwise. The bromine meta to the methoxy group is selectively exchanged due to directing effects and statistical probability.
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Borylation: Triisopropyl borate (1.2 equiv) is added to the aryl-lithium species. The mixture warms to room temperature.
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Deprotection: The methyl ether is cleaved using Boron Tribromide (BBr₃) in dichloromethane (DCM). This step simultaneously hydrolyzes the boronate ester to the free acid.
Reactivity & Chemoselectivity
The power of this scaffold lies in its Chemoselectivity . It allows for sequential functionalization.[2]
The Reactivity Hierarchy
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Phenol Alkylation (Nucleophilic Substitution): The phenol is the most accessible nucleophile. It is typically functionalized first (e.g., attaching a PROTAC linker) using mild bases (K₂CO₃) and alkyl halides.
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Suzuki-Miyaura Coupling (Boronic Acid): The -B(OH)₂ group is activated by base to form the boronate species, which undergoes transmetallation with an external Aryl Halide (Ar-X).
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Critical Control: The internal Bromine (-Br) on the scaffold is also an electrophile. To prevent polymerization (self-coupling), one must use an external electrophile (Ar-I or electron-deficient Ar-Br) that is more reactive than the internal -Br, or protect the -Br.
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Suzuki-Miyaura Coupling (Aryl Bromide): After the boronic acid has reacted (or if the boronic acid is protected as a MIDA ester), the remaining -Br group can be used for a second coupling event.
Reaction Workflow Diagram
Figure 2: Chemoselective diversification pathways. Path A is the most common entry point for PROTAC synthesis.
Applications in Drug Discovery[5][6]
PROTAC Linker Design
This molecule is a "privileged structure" for PROTACs (Proteolysis Targeting Chimeras).
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Role: It acts as the attachment point for E3 ligase ligands (e.g., VHL or Cereblon binders).
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Mechanism: The phenol is alkylated with a PEG linker. The boronic acid is then coupled to the E3 ligase ligand (or the target protein ligand), while the bromine allows for further optimization of physicochemical properties (lipophilicity) or attachment of a second warhead.
Fragment-Based Drug Discovery (FBDD)
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Covalent Fragments: The boronic acid moiety can form reversible covalent bonds with Serine or Threonine residues in enzyme active sites (e.g., Beta-lactamases, Proteases).
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Exploration: The -Br and -OH groups provide vectors for "fragment growing" to increase potency after the initial hit is identified.
Handling & Safety (MSDS Summary)
| Parameter | Recommendation |
| Hazard Classification | Irritant (H315, H319, H335). Causes skin, eye, and respiratory irritation. |
| PPE | Nitrile gloves, safety goggles, and fume hood are mandatory. |
| Storage | 2-8°C . Hygroscopic. Store under Argon/Nitrogen. If the solid turns gummy, it has likely absorbed water or polymerized; recrystallize from EtOAc/Hexane. |
| Incompatibility | Strong oxidizing agents. Anhydrides (may cause dehydration to boroxine). |
References
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PubChem. Compound Summary: 3-Bromo-5-hydroxyphenylboronic acid. National Library of Medicine. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
